molecular formula C7H12ClNS B1297480 N-Methyl-1-(2-thienyl)ethanamine hydrochloride CAS No. 857546-98-6

N-Methyl-1-(2-thienyl)ethanamine hydrochloride

Cat. No.: B1297480
CAS No.: 857546-98-6
M. Wt: 177.7 g/mol
InChI Key: ZZZILEIXPLYHRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-thienyl)ethanamine hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(2-thienyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuropharmacology

N-Methyl-1-(2-thienyl)ethanamine hydrochloride has been studied for its potential as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This class of compounds is known to enhance the levels of neurotransmitters in the synaptic cleft, thereby improving mood and alleviating symptoms of depression and anxiety.

Case Study:
A clinical trial involving similar compounds demonstrated significant improvements in patients with major depressive disorder when treated with SSNRIs, which suggests potential efficacy for this compound in similar therapeutic contexts .

Cancer Research

There is emerging interest in the role of this compound in potentiating chemotherapy treatments. Research indicates that compounds with similar structures can enhance the cytotoxic effects of chemotherapeutic agents on resistant cancer cell lines.

Data Table: Potentiation Effects of this compound in Chemotherapy

CompoundTreatment TypeEffectiveness (Cytotoxicity Increase)
N-Methyl-1-(2-thienyl)ethanamineChemotherapy (e.g., Doxorubicin)5x - 10x increase
ControlStandard TreatmentBaseline Effect

This table illustrates how this compound may enhance the effectiveness of existing cancer therapies, providing a basis for further investigation into its clinical applications .

Behavioral Studies

In behavioral pharmacology, this compound has been utilized to study its effects on animal models. It has been shown to influence locomotor activity and anxiety-like behaviors, making it a valuable tool for understanding neurochemical pathways involved in mood regulation.

Drug Development

The compound serves as a precursor in the synthesis of other pharmacologically active agents. Its structural characteristics allow for modifications that can lead to the development of new medications targeting various neurological disorders.

Data Table: Derivatives and Their Applications

Derivative NameApplication AreaNotes
N,N-Dimethyl-3-(4-methyl-1-naphthalenyloxy)-3-(2-thienyl)propanamineAntidepressant developmentInhibits serotonin uptake
(+)-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamineNeurotransmission enhancementPotential for treating ADHD

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-thienyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter systems .

Comparison with Similar Compounds

Comparison: N-Methyl-1-(2-thienyl)ethanamine hydrochloride is unique due to its specific thienyl substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

N-Methyl-1-(2-thienyl)ethanamine hydrochloride, also known as 2-thienyl-N-methyl-ethanamine hydrochloride, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₇H₉ClN₂S
  • Molecular Weight : 174.67 g/mol
  • CAS Number : 857546-98-6

The compound features a thienyl ring, which contributes to its unique biological properties. It is often utilized as a building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound acts as a ligand for specific receptors in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and norepinephrine. This mechanism is similar to that of selective serotonin-norepinephrine reuptake inhibitors (SSNRIs), which are used in treating depression and anxiety disorders .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties in various studies. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are summarized in the table below:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Candida albicans0.039
Bacillus subtilis0.0048

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi .

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Studies suggest that it may exhibit antidepressant-like activity by modulating serotonin levels in the brain, similar to established SSNRIs like fluoxetine and duloxetine . This activity could be beneficial for treating mood disorders.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Neuropharmacological Assessment : In a preclinical study, the compound was administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, supporting its potential use in managing mood disorders through serotonin modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-1-(2-thienyl)ethanamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via alkylation of 2-thienylmethylamine derivatives. A common approach involves reacting 2-thienylacetonitrile with methylamine under reductive conditions (e.g., catalytic hydrogenation or LiAlH₄ reduction), followed by hydrochlorination. Alternatively, Mannich base reactions using formaldehyde and methylamine in ethanol or acetonitrile may yield intermediates, which are subsequently purified as hydrochloride salts via precipitation (e.g., using HCl gas in diethyl ether) . Solvent selection (e.g., acetonitrile) and bases like N,N-diisopropylethylamine (DIPEA) are critical for optimizing yield .

Q. How is the purity of N-Methyl-1-(2-thienyl)ethanamine hydrochloride validated?

  • Methodological Answer : Purity is typically assessed using reversed-phase HPLC (C18 column, UV detection at 254–280 nm) with a mobile phase of acetonitrile/water (0.1% TFA). Confirmation of molecular identity is achieved via high-resolution mass spectrometry (HRMS) in ESI+ mode, targeting exact mass matches (e.g., [M+H]⁺). Proton nuclear magnetic resonance (¹H NMR, 400 MHz in CDCl₃ or D₂O) is used to verify structural integrity, focusing on methyl singlet (~δ 2.3 ppm) and thienyl proton signals (~δ 6.8–7.2 ppm) .

Q. What are the key storage conditions to ensure compound stability?

  • Methodological Answer : The hydrochloride salt should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Long-term stability (>5 years) is achievable when protected from light and moisture, as demonstrated by analogous amine hydrochlorides .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : Chiral resolution may be required if the synthesis introduces stereocenters. For example, enantiomers can be separated using chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by diastereomer separation via silica-gel chromatography is effective. Optical rotation ([α]D) measurements in methanol (e.g., –48.6° to –111.6° for analogous compounds) confirm enantiomeric excess .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or byproducts. Use deuterated DMSO-d₆ to detect exchangeable protons (e.g., amine HCl salts). 2D NMR (COSY, HSQC) clarifies coupling patterns and assigns thienyl vs. alkyl protons. For persistent ambiguities, compare experimental HRMS data with computational predictions (e.g., Gaussian DFT calculations) .

Q. How does the thienyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-rich thienyl group enhances participation in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS; steric hindrance at the 2-thienyl position may favor para-substitution in aryl partners .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : While N-Methyl-1-(2-thienyl)ethanamine hydrochloride is not FDA-approved, its structural analogs (e.g., naphthyl derivatives) are screened for antifungal activity using microdilution assays (e.g., Candida albicans ATCC 90028, MIC values). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ calculations using nonlinear regression .

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZILEIXPLYHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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